molecular formula C9H16O B14519447 2,5-Dimethylhept-4-en-3-one CAS No. 62939-79-1

2,5-Dimethylhept-4-en-3-one

Cat. No.: B14519447
CAS No.: 62939-79-1
M. Wt: 140.22 g/mol
InChI Key: PCNOEOHQHPFIIJ-UHFFFAOYSA-N
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Description

2,5-Dimethylhept-4-en-3-one is an organic compound with the molecular formula C9H16O It is a ketone with a double bond located at the fourth carbon atom and two methyl groups attached to the second and fifth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylhept-4-en-3-one can be achieved through several methods. One common approach involves the aldol condensation of 2,5-dimethylhexanal with acetone, followed by dehydration to form the desired enone. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 2,5-dimethylheptan-3-ol. This process uses a metal catalyst such as palladium or platinum and is conducted at elevated temperatures to facilitate the removal of hydrogen and formation of the double bond.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylhept-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the double bond can be achieved using hydrogen gas in the presence of a metal catalyst, resulting in the formation of 2,5-dimethylheptan-3-one.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents such as Grignard reagents or organolithium compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium or platinum catalyst

    Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: 2,5-Dimethylheptan-3-one

    Substitution: Various substituted ketones

Scientific Research Applications

2,5-Dimethylhept-4-en-3-one has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized as a flavoring agent and fragrance component in the food and cosmetic industries.

Mechanism of Action

The mechanism of action of 2,5-Dimethylhept-4-en-3-one involves its interaction with various molecular targets and pathways. As a ketone, it can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also interact with enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,5-Dimethylhept-4-en-3-one can be compared with other similar compounds, such as:

    2,5-Dimethylheptan-3-one: Lacks the double bond, resulting in different reactivity and properties.

    2,5-Dimethylhex-4-en-3-one: Has a shorter carbon chain, affecting its physical and chemical properties.

    2,5-Dimethylhept-4-en-2-one: The position of the carbonyl group is different, leading to variations in reactivity and applications.

Properties

CAS No.

62939-79-1

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2,5-dimethylhept-4-en-3-one

InChI

InChI=1S/C9H16O/c1-5-8(4)6-9(10)7(2)3/h6-7H,5H2,1-4H3

InChI Key

PCNOEOHQHPFIIJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)C(C)C)C

Origin of Product

United States

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